2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol

Lipophilicity Drug Design Membrane Permeability

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol (CAS 101258-96-2) is a tertiary β-amino alcohol with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol. The compound features a quaternary carbon center bearing a hydroxymethyl group and a pyrrolidine ring, creating a bifunctional motif with a tertiary amine and a tertiary alcohol.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 101258-96-2
Cat. No. B035009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol
CAS101258-96-2
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)(CO)N1CCCC1
InChIInChI=1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3
InChIKeyNRXIXDFFYWZZNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol (CAS 101258-96-2): A Tertiary β-Amino Alcohol Building Block for Synthetic Chemistry Procurement


2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol (CAS 101258-96-2) is a tertiary β-amino alcohol with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol [1]. The compound features a quaternary carbon center bearing a hydroxymethyl group and a pyrrolidine ring, creating a bifunctional motif with a tertiary amine and a tertiary alcohol . It is typically supplied as a liquid with a purity specification of ≥95% and is utilized as a versatile building block in organic synthesis, particularly for the preparation of pharmaceuticals and specialty chemicals .

Why Generic Substitution Fails: Quantified Physicochemical Divergence of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol from Its Closest Analogs


Seemingly similar pyrrolidine-based alcohols and amines exhibit substantial and quantifiable differences in lipophilicity, basicity, solubility, and steric profile that preclude simple interchange in synthetic applications. For instance, the XLogP3-AA value of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is 0.7, while the secondary amino alcohol prolinol has a calculated logP of –0.35, representing a >30-fold difference in partition coefficient [1]. The tertiary amine of the target compound (pKa ~10.3) also contrasts sharply with the positional isomer 2-methyl-2-(pyrrolidin-2-yl)propan-1-ol (pKa 15.06), a difference of nearly 5 pKa units that dictates protonation state at physiological pH . These divergent properties directly impact reaction selectivity, membrane permeability in drug design, and formulation requirements, underscoring the need for deliberate compound selection.

Head-to-Head Quantitative Evidence: 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol vs. Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Target vs. Prolinol and N-Methylpyrrolidine

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol exhibits an XLogP3-AA value of 0.7, placing it in a favorable range for membrane permeability. In contrast, the secondary amino alcohol prolinol has a much lower computed logP of –0.35, while the simple tertiary amine N-methylpyrrolidine shows a comparable value of 0.71. This >30-fold difference in partition coefficient between the target and prolinol significantly influences distribution in biphasic systems and biological membranes [1].

Lipophilicity Drug Design Membrane Permeability

Basicity (pKa) Comparison: Tertiary Amine Target vs. Positional Isomer 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

The basicity of the pyrrolidine nitrogen in 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is estimated to be approximately 10.3, based on the closely related N-methylpyrrolidine (pKa 10.32). In stark contrast, the positional isomer 2-methyl-2-(pyrrolidin-2-yl)propan-1-ol has a predicted pKa of 15.06±0.10 . This ~5-unit difference translates to a >100,000-fold variation in the equilibrium constant for protonation.

pKa Protonation State Medicinal Chemistry

Aqueous Solubility Profile: Target vs. N-Methylpyrrolidine

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is miscible with polar solvents such as ethanol and DMSO but is insoluble in alkanes. In comparison, N-methylpyrrolidine is fully miscible with water and has a reported aqueous solubility of 213 g/L [1]. The presence of the tertiary alcohol group and the quaternary carbon center in the target compound reduces its water solubility relative to the simple tertiary amine.

Solubility Formulation Preformulation

Steric Hindrance and Oxidative Stability: Target vs. Prolinol

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol possesses a quaternary carbon adjacent to the hydroxyl group, which provides significant steric shielding. This structural feature reduces the likelihood of oxidation and eliminates the possibility of racemization. In contrast, prolinol is a secondary alcohol that is documented as 'air sensitive' and requires storage under inert atmosphere at 2-8°C . The target compound is specified for long-term storage in a cool, dry place without special atmospheric requirements .

Stability Storage Oxidation

Chirality Profile: Target (Achiral) vs. Prolinol (Chiral)

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol lacks a stereocenter at the quaternary carbon, rendering the molecule achiral. This contrasts with prolinol, which exists as two enantiomers (D- and L-) and is used as a chiral auxiliary or ligand in asymmetric synthesis [1]. The absence of a stereocenter in the target compound eliminates the need for enantiomeric resolution and ensures consistent reactivity in achiral transformations.

Chirality Stereoselectivity Building Block

High-Value Application Scenarios for 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol Based on Differential Evidence


Synthesis of CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity

The XLogP3-AA value of 0.7 positions 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol within the optimal range (0–3) for passive blood-brain barrier penetration. In contrast, more polar analogs like prolinol (logP –0.35) exhibit poor CNS permeability. Medicinal chemists can leverage this intermediate to install a lipophilic β-amino alcohol motif in lead compounds targeting neurological disorders [1].

Building Block for Achiral Scaffolds in High-Throughput Chemistry

The achiral nature of the quaternary carbon center eliminates the need for enantiomeric separation or asymmetric synthesis steps, streamlining parallel synthesis campaigns. This compound serves as a reliable, cost-effective building block for constructing libraries of achiral or racemic compounds where stereochemical complexity is not required [2].

Development of pH-Sensitive Probes and Drug Delivery Systems

With a pyrrolidine nitrogen pKa of approximately 10.3, the amine group remains largely unprotonated at physiological pH (7.4) but undergoes protonation in mildly acidic environments (e.g., tumor microenvironment, endosomes). This pH-responsive behavior, combined with the hydrolytic stability of the tertiary alcohol, makes the compound suitable for designing acid-labile linkers or controlled-release formulations [3].

Synthetic Intermediate in Oxidation-Sensitive Reaction Sequences

The sterically hindered tertiary alcohol is resistant to oxidation under standard laboratory conditions, unlike secondary alcohols such as prolinol which require inert atmosphere storage. This stability allows for multi-step synthetic sequences without the need for protective group manipulation or special atmospheric handling, improving overall process robustness .

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